molecular formula C14H11NO2 B2926068 (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one CAS No. 315681-44-8

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one

Cat. No.: B2926068
CAS No.: 315681-44-8
M. Wt: 225.247
InChI Key: JRNSRWHZOUBRQN-FPYGCLRLSA-N
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Description

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of a hydroxyphenyl group and a pyridinyl group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as ionic liquids or phase-transfer catalysts can enhance the efficiency of the reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Exhibits antioxidant and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The biological activity of (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the pyridinyl group, which may result in different biological activities.

    (E)-1-(4-hydroxyphenyl)-3-(4-pyridyl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

The presence of both hydroxyphenyl and pyridinyl groups in (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one imparts unique electronic and steric properties, enhancing its reactivity and potential biological activities compared to other chalcones.

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-15-10-11/h1-10,16H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSRWHZOUBRQN-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333321
Record name (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315681-44-8
Record name (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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